2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring, a sulfonamide group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core, the introduction of the chloro substituent, and the attachment of the thiomorpholine and oxane groups. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of the chloro group to the benzene ring through chlorination reactions.
Nucleophilic Substitution: Attachment of the thiomorpholine moiety via nucleophilic substitution reactions.
Sulfonation: Formation of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiomorpholine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 2-chloro-N-{3-[(thiomorpholin-4-yl)methyl]phenyl}acetamide hydrochloride
- 4-CHLORO-N-(2,2-DICHLORO-1-MORPHOLIN-4-YL-ETHYL)-BENZAMIDE
Uniqueness
2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiomorpholine and oxane groups, along with the sulfonamide and chloro substituents, makes this compound particularly versatile for various applications.
Properties
IUPAC Name |
2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)18-13-16(5-9-22-10-6-16)19-7-11-23-12-8-19/h1-4,18H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEUNQLZCBFJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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